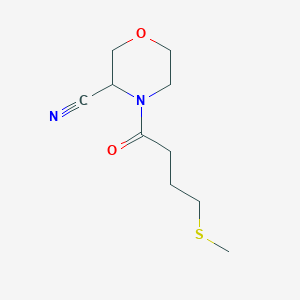

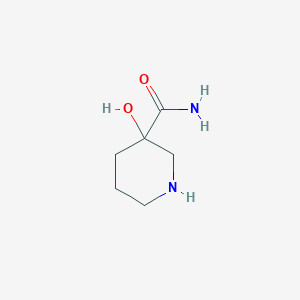

4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholine derivatives, such as “4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile”, has been a subject of interest due to their widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines is often performed from 1,2-amino alcohols and related compounds . A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The molecular structure of “4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile” is based on the morpholine motif, which is a 6-membered heterocyclic compound containing two hetero atoms, Oxygen & Nitrogen . The morpholine motif is frequently found in biologically active molecules and pharmaceuticals .Chemical Reactions Analysis

The chemical reactions involving morpholine derivatives are diverse and complex. They often involve the use of transition metal catalysis and are performed in a stereoselective manner . Recent advances in the synthesis of morpholines have involved the use of vinyl sulfonium salts .Wissenschaftliche Forschungsanwendungen

Electrochemical Sensing and Catalysis

One notable application involves the synthesis of novel iron(II) sulfanyl porphyrazine compounds, which, when combined with reduced graphene oxide, create hybrids that show promise for electrochemical sensing and catalysis. These hybrids have been shown to facilitate the electrooxidation of NADH and L-cysteine, indicating their potential as materials for modifying electrode surfaces in electrochemical sensors, biosensors, and catalysts for electrochemical oxidation processes (Koczorowski et al., 2019).

Organic Synthesis and Sulfur Transfer Agents

In organic synthesis, compounds like 4-[(2-cyanoethyl)sulfanyl]morpholine-3,5-dione have been prepared from 2-cyanoethyl disulfide and serve as sulfur-transfer agents. This highlights their utility in synthesizing sulfur-containing organic molecules, demonstrating their relevance in the development of pharmaceuticals and agrochemicals (Klose et al., 1997).

Photoinitiators for UV-curable Coatings

Copolymers containing morpholine derivatives have been studied as photoinitiators for UV-curable coatings, especially in pigmented formulations. These systems display activity synergies and specific structural requirements, suggesting their application in the manufacturing of coatings with advanced properties (Angiolini et al., 1997).

Antibacterial Evaluation

Thiazolo[4,5-d]pyrimidines, synthesized through reactions involving morpholine, have undergone antibacterial evaluations. This suggests potential applications in developing new antimicrobial agents (Rahimizadeh et al., 2011).

Optoelectronic and Charge Transport Properties

Studies have also explored the optoelectronic, nonlinear, and charge transport properties of morpholine derivatives, indicating their potential in electronic and photonic devices. For example, quantum chemical studies and spectroscopic investigations of 4-morpholine carbonitrile reveal insights into its stability, charge transfer, and electronic structure, which could inform the design of materials for optoelectronics (Xavier & Raj, 2013).

Eigenschaften

IUPAC Name |

4-(4-methylsulfanylbutanoyl)morpholine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-15-6-2-3-10(13)12-4-5-14-8-9(12)7-11/h9H,2-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJYRFPACQGFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC(=O)N1CCOCC1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylsulfanylbutanoyl)morpholine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Benzyl(2-thienylmethyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2386680.png)

![N-(3-chloro-4-methylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2386682.png)

![3,5-dimethoxy-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2386684.png)

methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2386686.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-nitrobenzamide](/img/structure/B2386687.png)

![12-(4-Fluorobenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2386693.png)

![Ethyl (5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2386702.png)